molecular formula C16H12ClN3OS B2817424 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide CAS No. 1111454-33-1

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2817424
CAS No.: 1111454-33-1
M. Wt: 329.8
InChI Key: LWGAWFFXVHWQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a carboxamide group and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Pyridine Derivative: The synthesized thiazole derivative is then coupled with a chlorinated pyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation reaction where the carboxylic acid group of the pyridine derivative reacts with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiazole ring.

    Amines and Alcohols: From reduction of nitro or carbonyl groups.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide: Another positional isomer.

    N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide: Lacks the chlorine substituent.

Uniqueness

The unique combination of the chlorine substituent and the specific positioning of the carboxamide group in 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide contributes to its distinct chemical reactivity and biological activity, differentiating it from its analogs and making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-19-14(9-22-10)11-2-5-13(6-3-11)20-16(21)12-4-7-15(17)18-8-12/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGAWFFXVHWQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.